molecular formula C8H13NO2S B102393 Methyl 6-isothiocyanatohexanoate CAS No. 16424-87-6

Methyl 6-isothiocyanatohexanoate

Cat. No. B102393
CAS RN: 16424-87-6
M. Wt: 187.26 g/mol
InChI Key: ARBFBXWBDZCPFW-UHFFFAOYSA-N
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Description

Methyl 6-isothiocyanatohexanoate is a chemical compound that belongs to the class of isothiocyanates, which are known for their applications in organic synthesis and potential biological activities. The compound itself is not directly discussed in the provided papers, but its structural relatives and synthesis methods can offer insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related isothiocyanate compounds involves the reaction of alkyl isothiocyanates with dianions derived from cyclic thioureas. For instance, the reaction of methyl isothiocyanate with dianions resulted in the formation of ring-fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives as major products . Although this does not directly describe the synthesis of methyl 6-isothiocyanatohexanoate, it provides a potential pathway that could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isothiocyanates is characterized by the presence of a functional group consisting of a nitrogen atom double-bonded to a carbon atom, which is in turn bonded to a sulfur atom. This functional group is responsible for the reactivity of isothiocyanates. The molecular structure of methyl 6-isothiocyanatohexanoate would include this isothiocyanate group attached to a hexanoate chain, which could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Isothiocyanates are known to participate in various chemical reactions. The provided papers do not specifically mention methyl 6-isothiocyanatohexanoate, but they do provide examples of reactions involving similar isothiocyanate compounds. For instance, the reaction of methyl isothiocyanate with dianions led to the formation of fused triazine derivatives and thiocarbamoyl derivatives . These reactions are indicative of the potential reactivity of methyl 6-isothiocyanatohexanoate in forming heterocyclic compounds and carbamoyl derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 6-isothiocyanatohexanoate can be inferred from the general properties of isothiocyanates and the alkyl chain length. Isothiocyanates are typically colorless liquids with pungent odors and are soluble in organic solvents. The hexanoate chain in methyl 6-isothiocyanatohexanoate would likely affect its boiling point, solubility, and overall stability. The exact properties would need to be determined experimentally or through computational chemistry methods.

Scientific Research Applications

Biofumigation and Soilborne Pest Management

  • Methyl 6-isothiocyanatohexanoate is beneficial in biofumigation, a process using Brassica green manures that release isothiocyanates similar to methyl isothiocyanate. This method has been developed as an alternative to methyl bromide for managing soilborne pests and diseases in crops, demonstrating efficacy and cost savings in certain production systems (Matthiessen & Kirkegaard, 2006).

Anti-inflammatory Properties

  • 6-(Methylsulfinyl)hexyl isothiocyanate, a variant of Methyl 6-isothiocyanatohexanoate, shows anti-inflammatory effects by inhibiting nitric oxide synthase expression in activated murine macrophages. This is achieved through the inhibition of Janus kinase 2-mediated JNK pathway, revealing the compound's potential in mitigating inflammation (Uto, Fujii, & Hou, 2005).

Anticancer and Chemopreventive Effects

  • Research has identified the anticancer properties of 6-Methylsulfinylhexyl isothiocyanate, found in wasabi. Its role in inducing glutathione S-transferase activity and inhibiting platelet aggregation suggests its potential in cancer prevention (Morimitsu et al., 2000).

Other Biological Applications

  • A study on the modulation of mRNA processing and synthesis has highlighted the importance of methylated compounds like Methyl 6-isothiocyanatohexanoate in biological processes, suggesting their broader relevance in bioinformatics and disease research (Chen, Zou, & Li, 2021).

properties

IUPAC Name

methyl 6-isothiocyanatohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-11-8(10)5-3-2-4-6-9-7-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBFBXWBDZCPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368134
Record name methyl 6-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-isothiocyanatohexanoate

CAS RN

16424-87-6
Record name methyl 6-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-isothiocyanatohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Gonda, P Kristian, Ľ Mikler - Collection of Czechoslovak …, 1986 - cccc.uochb.cas.cz
… On the other hand, this method was employed for preparation of methyl 6-isothiocyanatohexanoate IX from 2-methoxypentahydro-a l-azepine VI II (Scheme 1). The heterocyclic …
Number of citations: 7 cccc.uochb.cas.cz
A Gondela, MD Tomczyk, Ł Przypis, KZ Walczak - Tetrahedron, 2016 - Elsevier
2,2′-Anhydrouridine has been successfully converted into the appropriate 2′-amino-2′-deoxyuridine derivatives in a reaction with isothiocyanates obtained from amino acids or α,ω-…
Number of citations: 13 www.sciencedirect.com
J Liu, MFL Parker, S Wang, RR Flavell, FD Toste… - Chem, 2021 - cell.com
… )propanamido)hexanoate 20 Supplemental experimental procedure B was followed using hydrocinnamoyl chloride (84.5 mg, 0.50 mmol) and methyl 6-isothiocyanatohexanoate (131.2 …
Number of citations: 13 www.cell.com

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